DREADD Agonist 21 (C21) is a synthetic chemical compound developed as a research tool in neuroscience. It belongs to the class of designer receptor exclusively activated by designer drugs (DREADD) ligands. DREADDs are engineered G protein-coupled receptors (GPCRs) that are modified to respond exclusively to specific, otherwise inert ligands, such as C21. This exclusivity allows researchers to selectively modulate the activity of specific cell populations in vivo, providing valuable insights into brain function and dysfunction. C21 acts as a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs [, ].
DREADD agonist 21, also known as Compound 21 or C21, is a synthetic compound designed for the selective activation of designer receptors exclusively activated by designer drugs, specifically the human muscarinic acetylcholine M3 receptor variant (hM3Dq) and the inhibitory hM4Di. This compound does not activate the wild-type human M3 receptor and exhibits lower binding affinities for various other receptors, making it a valuable tool in chemogenetics for controlling neuronal activity in vivo and in vitro. The compound is available as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological applications .
DREADD agonist 21 is classified as a chemogenetic agent within the broader category of pharmacological tools used to manipulate neuronal activity. Its primary application lies in neuroscience research, where it serves as a non-invasive method to control specific neuronal populations through engineered receptors . The compound is synthesized through chemical processes that yield high purity, typically exceeding 98% .
The synthesis of DREADD agonist 21 involves multiple steps that typically include the construction of the dibenzodiazepine framework, followed by functionalization to introduce the piperazine moiety. The process requires careful control of reaction conditions to ensure high yield and purity. The synthesis can be summarized as follows:
The purity of the final product is confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry .
DREADD agonist 21 primarily functions through its interaction with engineered muscarinic receptors. Its mechanism involves binding to hM3Dq and hM4Di receptors, leading to excitatory or inhibitory neuronal signaling respectively. The compound's selectivity minimizes off-target effects associated with conventional agonists like clozapine.
Key reactions include:
The mechanism of action for DREADD agonist 21 involves its selective binding to modified muscarinic receptors expressed in genetically engineered neurons. Upon administration, it activates hM3Dq receptors leading to neuronal excitation or inhibits hM4Di receptors resulting in reduced neuronal activity.
DREADD agonist 21 serves multiple roles in scientific research:
The compound has been validated for use in various experimental paradigms, including sleep studies and models of neurodegeneration, showcasing its versatility as a research tool .
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: